Gemifloxacin mesylate
Overview
Description
Gemifloxacin mesylate is a broad-spectrum quinolone antibacterial agent used primarily in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia . It is known for its effectiveness against a variety of gram-positive and gram-negative bacteria, making it a valuable tool in combating respiratory infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gemifloxacin mesylate involves several steps, starting with the preparation of the core quinolone structure. The process typically includes the following steps:
Formation of the Quinolone Core: This involves the cyclization of appropriate precursors to form the quinolone nucleus.
Functionalization: Introduction of various functional groups such as fluorine, cyclopropyl, and methoxyimino-pyrrolidinyl groups to enhance antibacterial activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as High-Performance Liquid Chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Gemifloxacin mesylate undergoes various chemical reactions, including:
Oxidation: Gemifloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the quinolone core or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or methoxyimino-pyrrolidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone N-oxides, while substitution reactions can yield various substituted quinolones .
Scientific Research Applications
Gemifloxacin mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying quinolone chemistry and developing new antibacterial agents.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Used in the development of pharmaceutical formulations and quality control methods.
Mechanism of Action
Gemifloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets two key enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Gemifloxacin mesylate is part of the fluoroquinolone class of antibiotics. Similar compounds include:
Ciprofloxacin: Another broad-spectrum fluoroquinolone, but gemifloxacin has a higher activity against Streptococcus pneumoniae.
Levofloxacin: Known for its effectiveness against a wide range of bacteria, but gemifloxacin has a broader spectrum of activity.
This compound stands out due to its higher potency against certain bacterial strains and its unique chemical structure, which contributes to its effectiveness .
Biological Activity
Gemifloxacin mesylate (GEM) is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It primarily targets Gram-positive and Gram-negative bacteria by inhibiting DNA synthesis through the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and survival . This article delves into the biological activity of GEM, highlighting its pharmacological properties, cytotoxicity studies, and its effects on various biological systems.
Gemifloxacin exerts its antibacterial effects by:
- Inhibition of DNA Gyrase : This enzyme is crucial for unwinding DNA during replication.
- Inhibition of Topoisomerase IV : Essential for separating replicated DNA strands.
These actions disrupt bacterial DNA replication, ultimately leading to cell death.
Spectrum of Activity
GEM is particularly effective against:
- Gram-positive bacteria : Such as Streptococcus pneumoniae and Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Haemophilus influenzae .
Clinical Applications
GEM is commonly utilized in treating:
- Community-acquired pneumonia.
- Acute bacterial sinusitis.
- Chronic bronchitis exacerbations.
Cytotoxicity and Genotoxicity Studies
Research has investigated the safety profile of GEM, focusing on its cytotoxic, phototoxic, genotoxic, and photogenotoxic potentials.
Cytotoxicity Assessment
A study utilized the Neutral Red Uptake (NRU) assay and the MTT assay on 3T3 cell lines to evaluate cytotoxic effects. The findings indicated that GEM did not exhibit significant cytotoxicity at therapeutic concentrations but showed varying degrees of toxicity at higher concentrations .
Genotoxicity Evaluation
The alkaline comet assay was employed to assess genotoxic potential. Results suggested that GEM could induce DNA damage at elevated dosages, raising concerns about its long-term use in certain populations .
Table 1: Summary of Cytotoxicity and Genotoxicity Findings
Study Aspect | Methodology | Findings |
---|---|---|
Cytotoxicity | NRU, MTT assays | Minimal toxicity at therapeutic doses |
Genotoxicity | Alkaline comet assay | Induced DNA damage at high doses |
Oxidative Stress Studies
Recent studies have explored the impact of GEM on oxidative stress in non-target organisms. Research involving Galleria mellonella larvae demonstrated that dietary exposure to GEM resulted in increased levels of malondialdehyde (a marker of lipid peroxidation) and protein carbonyls, indicating oxidative damage. Notably, all concentrations tested led to increased activity of glutathione S-transferase, suggesting a detoxification response .
Table 2: Effects of GEM on Oxidative Stress Indicators in Galleria mellonella
GEM Concentration | Malondialdehyde Levels | Protein Carbonyls Levels | GST Activity |
---|---|---|---|
0.001% | Baseline | Baseline | Baseline |
0.01% | Moderate Increase | Moderate Increase | Increased |
0.1% | Significant Increase | Significant Increase | Increased |
1.0% | Highest Increase | Highest Increase | Highest |
Case Studies and Clinical Research
Clinical studies have assessed the pharmacokinetics of GEM in human subjects. A bioequivalence study involving a single oral administration of 320 mg GEM tablets to healthy volunteers revealed crucial pharmacokinetic parameters:
Table 3: Pharmacokinetic Parameters of Gemifloxacin
Parameter | Value |
---|---|
Cmax (µg/mL) | [Insert Value] |
Tmax (hours) | [Insert Value] |
AUC0-24 (µg·h/mL) | [Insert Value] |
AUC0-∞ (µg·h/mL) | [Insert Value] |
These parameters confirm that GEM achieves therapeutic concentrations within a clinically relevant timeframe, supporting its efficacy in treating bacterial infections .
Properties
IUPAC Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMVSQRGZEYAX-CWUUNJJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045948 | |
Record name | Gemifloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210353-53-0, 204519-65-3 | |
Record name | Gemifloxacin mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210353-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gemifloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemifloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gemifloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMIFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.